molecular formula C23H27NO3 B1359489 2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-94-3

2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1359489
M. Wt: 365.5 g/mol
InChI Key: XHHSVBZSEGRIBC-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a special chemical offered by several providers . It’s also known by its IUPAC name "(2,6-dimethylphenyl)- [3- (1,4-dioxa-8-azaspiro decan-8-ylmethyl)phenyl]methanone" .


Physical And Chemical Properties Analysis

Some physical and chemical properties like melting point, boiling point, and density are mentioned , but specific values are not provided.

Scientific Research Applications

Antitubercular Applications

One area of research involves the development of antitubercular drug candidates, such as benzothiazinones, which target the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase in Mycobacterium tuberculosis. These studies indicate the potential of spirocyclic and related compounds in addressing tuberculosis, particularly in monitoring the development of drug resistance (Pasca et al., 2010).

Structural and Chemical Analysis

Further research has focused on the structural elucidation of related compounds, such as BTZ043, a promising antitubercular drug candidate. These studies, which include X-ray, NMR, and DFT analyses, contribute to understanding the molecular configuration and the dynamic behavior of such compounds, thereby informing their potential applications in medicinal chemistry (Richter et al., 2022).

Growth-Regulating Activity

Compounds with the 1,4-dioxa-8-azaspiro[4.5]decane structure have also been explored for their growth-regulating activity. This suggests potential agricultural or biological applications, where the manipulation of growth patterns in organisms or cells could be beneficial (Sharifkanov et al., 2001).

properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-4-3-5-18(2)21(17)22(25)20-8-6-19(7-9-20)16-24-12-10-23(11-13-24)26-14-15-27-23/h3-9H,10-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHSVBZSEGRIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642863
Record name (2,6-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS RN

898757-94-3
Record name (2,6-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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